molecular formula C12H22N2O4 B3001016 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 1803567-01-2

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B3001016
CAS No.: 1803567-01-2
M. Wt: 258.318
InChI Key: NHWPMCHBQRITJA-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a Boc-protected pyrrolidine derivative featuring a 2-aminoethyl substituent at the C4 position and a carboxylic acid group at C2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes . This compound is pivotal in peptide synthesis and medicinal chemistry, where its stereochemistry (typically 2S,4R or 2S,4S) and functional groups influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

4-(2-aminoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWPMCHBQRITJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-01-2
Record name 4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. One common method is to start with the corresponding pyrrolidine derivative and introduce the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can be more versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of the free amine.

Scientific Research Applications

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino function, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Substituent Variations at the C4 Position

The C4 substituent significantly impacts physicochemical properties and applications. Below is a comparative table of key analogs:

Compound Name Substituent at C4 Molecular Formula Molecular Weight Key Properties/Applications References
4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid 2-Aminoethyl C₁₂H₂₂N₂O₄ 258.31 g/mol Peptide synthesis, intermediate for drug design
(2S,4R)-4-(3-(tert-Butyldimethylsilyloxy)propyl)-Boc-pyrrolidine-2-carboxylic acid 3-(tBDMS-oxy)propyl C₂₀H₃₈N₂O₅Si 426.62 g/mol Enhanced lipophilicity; used in silyl-protected intermediates
(2S,4R)-4-n-Pentyl-Boc-pyrrolidine-2-carboxylic acid (Compound 14) n-Pentyl C₁₅H₂₇N₂O₄ 299.39 g/mol Hydrophobic backbone for membrane permeability studies
(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid Fluorine C₁₀H₁₆FNO₄ 233.24 g/mol Enhanced metabolic stability; fluorine’s electronegativity alters acidity
(2R,4R)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid Methoxymethyl C₁₂H₂₁NO₅ 259.30 g/mol Ether group improves solubility in polar solvents
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl C₁₆H₂₁NO₄ 291.34 g/mol Aromatic interactions in receptor-binding assays

Key Observations :

  • Hydrophobicity : The tert-butyldimethylsilyloxypropyl (tBDMS) and n-pentyl groups increase lipophilicity, making these analogs suitable for lipid-rich environments .
  • Polarity: The methoxymethyl and 2-aminoethyl groups enhance water solubility, favoring aqueous-phase reactions .
  • Electronic Effects : Fluorine substitution (C-F bond) alters electron density, affecting the carboxylic acid’s pKa and hydrogen-bonding capacity .

Stereochemical and Functional Group Comparisons

  • Stereochemistry : The (2S,4R) configuration in compounds like 4-n-pentyl-Boc-pyrrolidine-2-carboxylic acid contrasts with the (2S,4S) isomer in fluorinated analogs. Stereochemistry dictates diastereoselectivity in synthesis and biological target interactions .
  • Protective Groups: While Boc is common, analogs like (2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid () use Z-protection, which is stable under basic conditions but cleaved via hydrogenolysis .

Biological Activity

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as Boc-DL-Pro-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1803567-01-2
  • PubChem ID : 268472

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which include a pyrrolidine ring and a carboxylic acid functional group. These characteristics contribute to its interactions with various biological targets.

Pharmacological Properties

  • Antibacterial Activity :
    • Compounds with similar pyrrolidine structures have demonstrated antibacterial properties. For instance, pyrrole derivatives have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Antiviral Activity :
    • Research indicates that certain derivatives of pyrrolidine compounds can inhibit viral replication pathways. The compound's structural similarity to known antiviral agents suggests potential efficacy against viruses such as Hepatitis C .
  • Enzyme Inhibition :
    • The compound has been explored as a building block for synthesizing inhibitors of various enzymes, including IKKβ, which plays a critical role in inflammatory responses .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Receptors : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
  • Modulation of Enzymatic Activity : By serving as an inhibitor or substrate for enzymes, it can alter metabolic pathways.

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized various pyrrolidine derivatives, including the tert-butoxycarbonyl protected forms, and evaluated their antibacterial activity. The results indicated that modifications in the side chains significantly influenced their potency against bacterial strains .
  • In Vivo Studies :
    In vivo studies have shown that compounds derived from this structure exhibit anti-inflammatory properties by modulating cytokine production in animal models .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AntiviralHepatitis C VirusNot specified
Enzyme InhibitionIKKβIC50 = Not specified

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